(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
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Description
(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C19H22N2O7S and its molecular weight is 422.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for benzo[d][1,3]dioxol-5-yl and furan-2-yl groups . .
Mode of Action
Based on its structural features, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions may induce conformational changes in the target proteins, altering their function.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately predict the biochemical pathways it affects. Compounds with similar structural features have been reported to influence various cellular processes, including cell cycle progression and apoptosis
Result of Action
Compounds with similar structures have been reported to induce apoptosis and cause cell cycle arrest in certain cell lines . It’s important to note that the effects can vary depending on the cell type and environmental conditions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include pH, temperature, and the presence of other biomolecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability and its interaction with targets .
Properties
IUPAC Name |
[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c22-19(17-3-1-10-26-17)20-6-8-21(9-7-20)29(23,24)12-2-11-25-15-4-5-16-18(13-15)28-14-27-16/h1,3-5,10,13H,2,6-9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKBBFLFNBFUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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